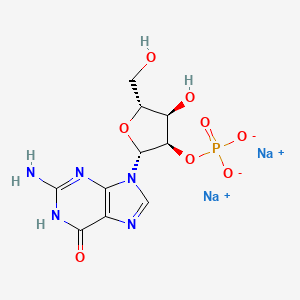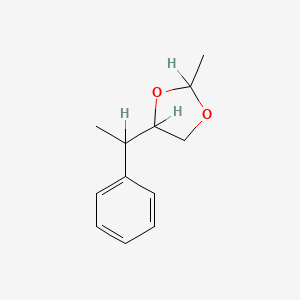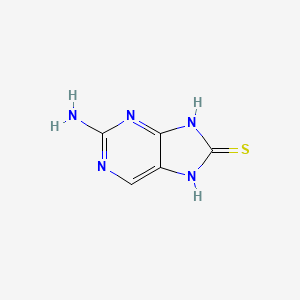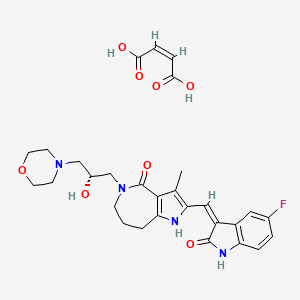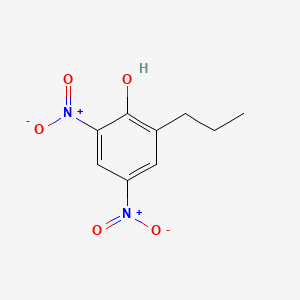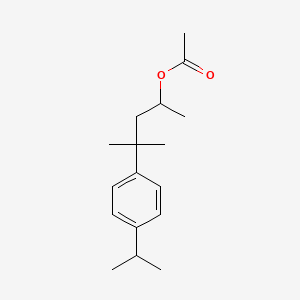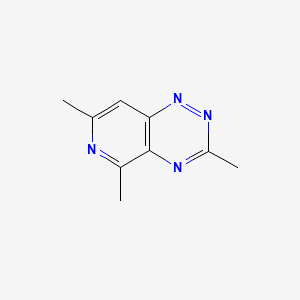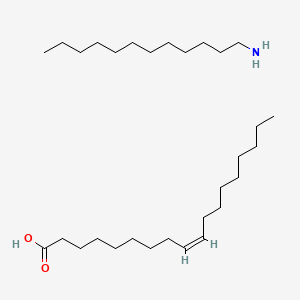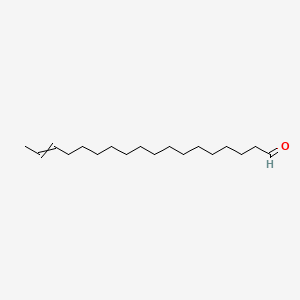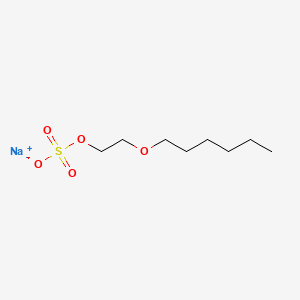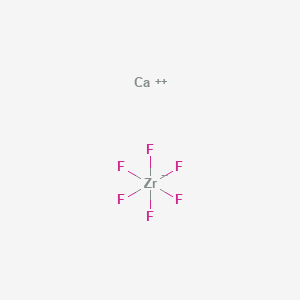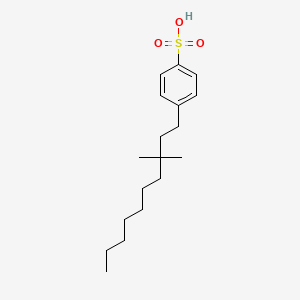
Barium di-mu-chlorotetrachlorodicadmate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium di-mu-chlorotetrachlorodicadmate(2-) is a chemical compound with the molecular formula BaCd2Cl6 and a molecular weight of 574.867 It is known for its unique structure, which includes barium and cadmium ions coordinated with chloride ions
Preparation Methods
The synthesis of barium di-mu-chlorotetrachlorodicadmate(2-) typically involves the reaction of barium chloride with cadmium chloride under controlled conditions . The reaction is usually carried out in an aqueous solution, where the two salts are mixed and allowed to react, forming the desired compound. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Barium di-mu-chlorotetrachlorodicadmate(2-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cadmium.
Reduction: Reduction reactions can convert the cadmium ions to lower oxidation states.
Substitution: The chloride ions in the compound can be substituted with other halides or ligands, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barium di-mu-chlorotetrachlorodicadmate(2-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium-containing compounds.
Biology: The compound’s unique properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism by which barium di-mu-chlorotetrachlorodicadmate(2-) exerts its effects involves the interaction of its metal ions with various molecular targets. The barium and cadmium ions can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Barium di-mu-chlorotetrachlorodicadmate(2-) can be compared with other similar compounds, such as:
Barium di-mu-chlorotetrachlorodizincate(2-): Similar in structure but contains zinc instead of cadmium.
Barium di-mu-chlorotetrachlorodimercurate(2-): Contains mercury instead of cadmium.
Barium di-mu-chlorotetrachlorodileadate(2-): Contains lead instead of cadmium.
These compounds share similar structural features but differ in their chemical properties and applications due to the different metal ions involved. Barium di-mu-chlorotetrachlorodicadmate(2-) is unique due to the specific properties imparted by the cadmium ions.
Properties
CAS No. |
61129-40-6 |
|---|---|
Molecular Formula |
BaCd2Cl6 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
barium(2+);cadmium(2+);hexachloride |
InChI |
InChI=1S/Ba.2Cd.6ClH/h;;;6*1H/q3*+2;;;;;;/p-6 |
InChI Key |
ORWJQHUTJPNGRT-UHFFFAOYSA-H |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cd+2].[Cd+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


